N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid
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Overview
Description
N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid is a complex organic compound that combines the structural features of an amine and a nitrophenoxyacetic acid. This compound is known for its diverse applications in organic synthesis and its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid typically involves the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Cyclization: The reduction of the nitro group can lead to the formation of heterocycles, such as lactams and hydroxamic acids.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl azidocarboxylate, triphenylphosphine, and dichloromethane for esterification and protection of alcohols . Reducing agents like zinc and ammonium chloride are used for the reduction of the nitro group .
Major Products
The major products formed from these reactions include anilines, lactams, and hydroxamic acids, which are valuable intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can be reduced to an amino group, which can then form amides by reacting with carboxylic acids . This process is crucial for the formation of biologically active heterocycles, which can act as enzyme inhibitors and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler compound with a phenyl group and a carboxylic acid group.
4-nitrophenylacetic acid: Similar to 2-nitrophenylacetic acid but with the nitro group in the para position.
2-nitrodiphenylamine: Contains a nitro group and an amine group, similar to the nitrophenoxyacetic acid structure.
Uniqueness
N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid is unique due to its combination of an amine and a nitrophenoxyacetic acid, which allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
89423-28-9 |
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Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-(2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H7NO5.C6H15N/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13;1-4-7(5-2)6-3/h1-4H,5H2,(H,10,11);4-6H2,1-3H3 |
InChI Key |
YSMQKRKOKJKFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
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